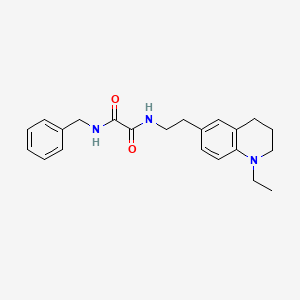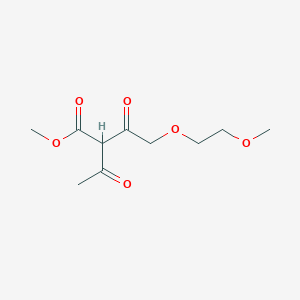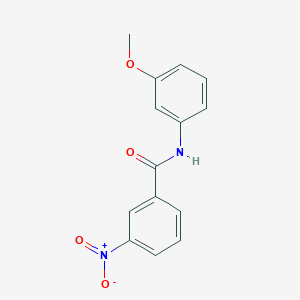![molecular formula C22H27ClN2O3 B2474069 9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride CAS No. 2247106-68-7](/img/structure/B2474069.png)
9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride” is an organic compound with the CAS Number: 2247106-68-7 . It has a molecular weight of 402.92 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (9H-fluoren-9-yl)methyl ((2-(methoxymethyl)pyrrolidin-2-yl)methyl)carbamate hydrochloride . The InChI code is 1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 402.92 . The InChI code for this compound is 1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H .Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure has been analyzed, showing a slightly pyramidalized molecular plane and specific torsion angles. This structural information is essential for understanding its interaction with other molecules in various applications (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Hydroxy-group Protection
- This compound, specifically its fluoren-9-ylmethoxycarbonyl (Fmoc) group, is used for protecting hydroxy-groups in chemical synthesis. Its removal can be conveniently achieved with triethylamine, demonstrating its versatility in chemical processes (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Synthesis Applications
- The compound plays a role in the solid-phase synthesis of N-alkylhydroxamic acids, indicating its utility in creating structurally diverse compounds for various research and development purposes (Mellor & Chan, 1997).
UV Properties in Schiff Base Compounds
- It has been studied for its ultraviolet absorption properties when reacting with aromatic amine derivatives, contributing to the understanding of molecular conjugational effects in solvent-dependent environments (Wen-zhong, 2011).
Reactivity with Nucleophiles
- The reactivity of fluorene rotamers, including this compound, with nucleophiles has been compared, providing insights into steric effects in chemical reactions (Murata, Kanno, Tanabe, Nakamura, & Ōki, 1984).
Molecular Structure of Fluoren-9-ylmethoxycarbonyl-Protected Amino Acids
- Another study examined the torsion angles in fluoren-9-ylmethoxycarbonyl-protected amino acids, contributing to the broader understanding of molecular orientations in such compounds (Yamada, Hashizume, & Shimizu, 2008).
Synthesis of N-Substituted 9H-Fluoren-9-imines
- The compound's role in the synthesis of iminium ylides and the subsequent cycloaddition reactions provides valuable data for developing new synthetic methods and compounds (Novikov et al., 2006).
Development of Fluorescent Chemosensors
- It has been used in the development of fluorescent chemosensors, illustrating its potential in biochemical and medical research applications (Reviriego et al., 2008).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWBQVPLJFVLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)
![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)



![(3,4-Difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2473993.png)

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)
![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)
![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
